APDye 532 Azide Plus

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

APDye 532 Azide Plus is a fluorescent dye used in various scientific applications, particularly in the field of bioimaging and molecular labeling. This compound is spectrally similar to other well-known dyes such as Alexa Fluor 532, Atto 532, and CF 532 dyes .

Métodos De Preparación

The synthesis of APDye 532 Azide Plus involves the incorporation of a copper-chelating system within its structure, which enhances its reactivity in CuAAC reactions . The preparation typically includes the following steps:

Synthesis of the Dye Core: The core structure of the dye is synthesized through a series of organic reactions, including condensation and cyclization reactions.

Introduction of Azide Group: The azide functional group is introduced to the dye core through nucleophilic substitution reactions.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95%.

Análisis De Reacciones Químicas

APDye 532 Azide Plus primarily undergoes the following types of reactions:

Click Chemistry (CuAAC): This dye reacts almost instantaneously with alkynes under diluted conditions, forming triazole linkages The reaction conditions typically involve the use of copper sulfate and sodium ascorbate as reagents.

Substitution Reactions:

Aplicaciones Científicas De Investigación

APDye 532 Azide Plus has a wide range of applications in scientific research, including:

Bioimaging: It is used in fluorescence microscopy and flow cytometry for labeling and imaging biological samples

Molecular Labeling: The dye is employed in labeling biomolecules such as proteins and nucleic acids, facilitating their detection and analysis.

Drug Delivery: It is used in the development of drug delivery systems, where it helps in tracking the distribution and localization of drugs within biological systems.

Diagnostics: The dye is used in diagnostic assays to detect specific biomolecules or pathogens.

Mecanismo De Acción

The mechanism of action of APDye 532 Azide Plus involves its ability to form strong, active copper complexes that act as both reactant and catalyst in CuAAC reactions . This enhances the efficiency and specificity of the reaction, making it highly suitable for detecting low-abundance targets and improving biocompatibility .

Comparación Con Compuestos Similares

APDye 532 Azide Plus is unique due to its enhanced reactivity and biocompatibility in CuAAC reactions. Similar compounds include:

Propiedades

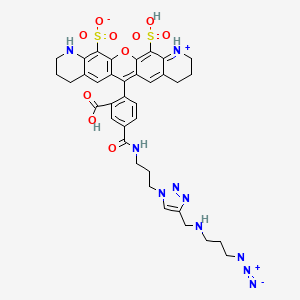

Fórmula molecular |

C36H38N10O10S2 |

|---|---|

Peso molecular |

834.9 g/mol |

Nombre IUPAC |

13-[4-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylcarbamoyl]-2-carboxyphenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |

InChI |

InChI=1S/C36H38N10O10S2/c37-44-42-13-3-9-38-18-23-19-46(45-43-23)14-4-12-41-35(47)22-7-8-24(25(17-22)36(48)49)28-26-15-20-5-1-10-39-29(20)33(57(50,51)52)31(26)56-32-27(28)16-21-6-2-11-40-30(21)34(32)58(53,54)55/h7-8,15-17,19,38-39H,1-6,9-14,18H2,(H,41,47)(H,48,49)(H,50,51,52)(H,53,54,55) |

Clave InChI |

BLXQHUDUZCBWTF-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=CC3=C(C(=C2NC1)S(=O)(=O)[O-])OC4=C(C5=[NH+]CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCN7C=C(N=N7)CNCCCN=[N+]=[N-])C(=O)O)S(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.